Pumiliotoxin 251D

Description

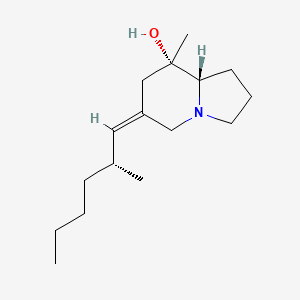

Structure

3D Structure

Properties

CAS No. |

73376-35-9 |

|---|---|

Molecular Formula |

C16H29NO |

Molecular Weight |

251.41 g/mol |

IUPAC Name |

(6Z,8S,8aS)-8-methyl-6-[(2R)-2-methylhexylidene]-1,2,3,5,7,8a-hexahydroindolizin-8-ol |

InChI |

InChI=1S/C16H29NO/c1-4-5-7-13(2)10-14-11-16(3,18)15-8-6-9-17(15)12-14/h10,13,15,18H,4-9,11-12H2,1-3H3/b14-10-/t13-,15+,16+/m1/s1 |

InChI Key |

OKTQTXDNHCOLHT-AJKPHIATSA-N |

SMILES |

CCCCC(C)C=C1CC(C2CCCN2C1)(C)O |

Isomeric SMILES |

CCCC[C@@H](C)/C=C\1/C[C@]([C@@H]2CCCN2C1)(C)O |

Canonical SMILES |

CCCCC(C)C=C1CC(C2CCCN2C1)(C)O |

Synonyms |

8-hydroxy-8-methyl-6-(2'-methylhexylidene)-1-azabicyclo(4.3.0)nonane PTX 251D PTX-251D PTX251D pumiliotoxin 251D |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Discovery of Pumiliotoxin 251D in Dendrobatid Frogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pumiliotoxin 251D is a fascinating and biologically active alkaloid first discovered in the skin of dendrobatid frogs, commonly known as poison dart frogs.[1] Believed to be sequestered from the frogs' arthropod diet, this toxin has garnered significant interest within the scientific community due to its potent effects on the nervous system and its potential as a pharmacological tool and a lead compound for drug discovery. This technical guide provides a comprehensive overview of the discovery, structure elucidation, biological activity, and experimental methodologies associated with this compound.

Discovery and Sequestration

The initial discovery of pumiliotoxins, including this compound, stemmed from investigations into the chemical defenses of dendrobatid frogs. These amphibians are known for their brightly colored skin, which serves as a warning to predators of their toxicity. It was later determined that these frogs do not synthesize the toxins themselves but rather accumulate them from their diet, which primarily consists of ants, mites, and other small arthropods.[2] This dietary hypothesis has been supported by studies showing that captive-bred frogs, deprived of their natural food sources, do not possess these toxic alkaloids.

Some species of Dendrobates frogs have been shown to metabolize ingested this compound into a more potent analogue, allopumiliotoxin 267A, through a stereoselective hydroxylation reaction.[3] This biotransformation highlights a fascinating evolutionary adaptation for enhanced chemical defense.

Structural Elucidation

The definitive structure of this compound was established through a combination of spectroscopic techniques and total synthesis. The molecule possesses a molecular mass of 251 daltons, from which its name is derived.[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: The structural backbone and stereochemistry of this compound were elucidated using ¹H and ¹³C NMR spectroscopy. The following tables summarize the key spectral data obtained from a total synthesis study, which are in agreement with the data from the natural product.[4]

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃) [4]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 5.04 | d | 9.5 | H-6 |

| 3.78 | d | 12.0 | H-5α |

| 3.07–3.03 | m | H-8a | |

| 2.67 | s | OH | |

| 2.42–2.30 | m | H-3α | |

| 2.34 | d | 12.0 | H-5β |

| 2.25–2.15 | m | H-2' | |

| 2.15–2.12 | m | H-2α, H-2β | |

| 2.00–1.90 | m | H-3β | |

| 1.78–1.60 | m | H-7α, H-7β, H-1', H-1'' | |

| 1.32–1.10 | m | CH₂ side chain | |

| 1.14 | s | C8-CH₃ | |

| 0.97 | d | 6.5 | C2'-CH₃ |

| 0.87 | t | 6.9 | CH₃ side chain |

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃) [4]

| Chemical Shift (δ) ppm | Assignment |

| 134.7 | C-6' |

| 130.0 | C-6 |

| 71.8 | C-8 |

| 68.4 | C-8a |

| 54.7 | C-5 |

| 53.3 | C-3 |

| 48.9 | C-2 |

| 37.6 | C-7 |

| 32.2 | C-2' |

| 29.8 | C-4' |

| 24.4 | C-5' |

| 23.3 | C8-CH₃ |

| 22.9 | C-1' |

| 21.8 | C-3' |

| 21.2 | C2'-CH₃ |

| 14.2 | C-6'' |

Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) has been a primary tool for the identification and analysis of this compound in frog skin extracts. The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak and a series of fragment ions that are indicative of its structure. More recent studies have employed electrospray ionization tandem mass spectrometry (ESI-MS/MS) to elucidate the fragmentation pathways in more detail.[5]

Table 3: Key Mass Spectrometry Fragments of this compound

| m/z | Proposed Fragment |

| 251 | [M]⁺ |

| 234 | [M-OH]⁺ |

| 236 | [M-CH₃]⁺ |

| 194 | Indolizidine ring fragment |

| 166 | Further fragmentation of the indolizidine core |

| 152 | Side chain fragment |

Biological Activity and Mechanism of Action

This compound exhibits significant toxicity, particularly towards arthropods.[6] Its mechanism of action primarily involves the modulation of voltage-gated ion channels.[7] Unlike some other pumiliotoxins that act as positive modulators of sodium channels, this compound has been shown to inhibit both sodium and potassium channels.[8]

Table 4: Bioactivity of this compound

| Assay | Organism/System | Value | Reference |

| LD₅₀ | Mice (subcutaneous) | 10 mg/kg | [6] |

| LD₅₀ | Tobacco budworm larvae (injection) | 150 ng/larva | [6] |

| IC₅₀ | hKv1.3 (human voltage-gated potassium channel) | 10.8 ± 0.5 µM | [7] |

| Ion Channel Screen | Human NaV1.5, Kv4.3/KChIP2, hERG, KCNQ1/minK, CaV1.2, Kir2.1 | No significant inhibition at 30 µM | [9] |

The inhibitory effect on voltage-gated sodium channels leads to a disruption of the sodium-potassium equilibrium in neurons, causing hyperactivity and convulsions.[1] Furthermore, this compound increases the permeability of these channels to potassium ions.[1] Its effect on potassium channels involves a slowing of the deactivation kinetics.[7]

Experimental Protocols

Alkaloid Extraction from Dendrobatid Frog Skin

This protocol is adapted from methodologies used in the analysis of dendrobatid frog skin alkaloids.[10]

-

Sample Collection: Humanely euthanize the frog. Carefully remove the dorsal skin.

-

Homogenization: Immediately place the skin in a glass vial with 80% methanol (B129727). Homogenize the tissue using a tissue homogenizer.

-

Extraction: Allow the homogenate to stand for at least 48 hours to ensure complete extraction of the alkaloids.

-

Solvent Removal: Centrifuge the extract to pellet the tissue debris. Transfer the supernatant to a new vial and evaporate the methanol under a gentle stream of nitrogen.

-

Reconstitution: Re-dissolve the dried extract in a known volume of chloroform (B151607) or a suitable solvent for subsequent analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following is a typical GC-MS protocol for the analysis of pumiliotoxins.[2][10]

-

Gas Chromatograph: Agilent HP6890 or similar.

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness DB-1 or equivalent fused silica (B1680970) capillary column.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Injection: Splitless injection of 1 µL of the sample.

-

Injector Temperature: 230 °C.

-

Oven Temperature Program: Initial temperature of 80-100 °C, hold for 2 minutes, then ramp at 10-12 °C/min to 280-310 °C and hold for 6.5 minutes.

-

Mass Spectrometer: Agilent HP5973 MSD or similar.

-

Ionization: Electron Ionization (EI) at 70 eV.

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 250 °C.

-

Scan Range: m/z 43-550.

Two-Electrode Voltage Clamp (TEVC) Recording in Xenopus Oocytes

This protocol is a generalized procedure for expressing ion channels in Xenopus oocytes and recording their activity in the presence of toxins like this compound.[7]

-

Oocyte Preparation: Harvest and defolliculate Xenopus laevis oocytes.

-

cRNA Injection: Inject oocytes with cRNA encoding the desired voltage-gated sodium or potassium channel subunits. Incubate the oocytes for 2-7 days to allow for channel expression.

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber perfused with a suitable recording solution.

-

Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage recording and one for current injection).

-

Clamp the oocyte membrane potential to a holding potential (e.g., -90 mV).

-

Apply voltage steps to elicit ionic currents through the expressed channels.

-

-

Toxin Application: Perfuse the recording chamber with a solution containing the desired concentration of this compound and record the changes in the ionic currents.

-

Data Analysis: Analyze the recorded currents to determine the effect of the toxin on channel activation, inactivation, and current amplitude. Calculate IC₅₀ values from dose-response curves.

Dendrobates Feeding Experiment

This protocol outlines a method for studying the sequestration and metabolism of this compound in dendrobatid frogs.[3]

-

Animal Husbandry: House captive-bred, alkaloid-free Dendrobates auratus or a similar species in appropriate terraria.

-

Alkaloid Preparation: Prepare a solution of this compound in a suitable solvent (e.g., ethanol) and use it to dust food items like fruit flies or termites. A typical approach involves a 1:1 mixture of the alkaloid with a carrier like vitamin powder.

-

Feeding Regimen: Feed the frogs with the alkaloid-dusted insects for a specified period (e.g., 4-6 weeks). A control group should be fed with insects dusted only with the carrier.

-

Sample Collection: After the feeding period, collect skin samples from both the experimental and control groups for alkaloid analysis.

-

Alkaloid Analysis: Extract and analyze the alkaloids from the skin samples using GC-MS to determine the presence and quantity of this compound and any potential metabolites like allopumiliotoxin 267A.

Visualizations

Dietary Sequestration and Metabolism of this compound

Caption: Sequestration and metabolic pathway of this compound in dendrobatid frogs.

Experimental Workflow for this compound Analysis

Caption: Workflow for the extraction and analysis of this compound from frog skin.

Signaling Pathway of this compound Action

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. pnas.org [pnas.org]

- 3. researchgate.net [researchgate.net]

- 4. Total Synthesis of Pumiliotoxins 209F and 251D via Late-Stage, Nickel-Catalyzed Epoxide-Alkyne Reductive Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A common pumiliotoxin from poison frogs exhibits enantioselective toxicity against mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modulation of voltage-gated Na+ and K+ channels by this compound: a "joint venture" alkaloid from arthropods and amphibians - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Molecular physiology of pumiliotoxin sequestration in a poison frog | PLOS One [journals.plos.org]

- 10. researchgate.net [researchgate.net]

Unraveling the Journey of a Potent Toxin: A Technical Guide to Pumiliotoxin 251D

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural origins, dietary acquisition, and physiological impact of Pumiliotoxin 251D (PTX 251D), a bioactive alkaloid with significant implications for neurobiology and pharmacology. This document provides a comprehensive overview of the arthropod sources of this potent toxin, its sequestration and potential metabolic alteration by poison frogs, and its molecular mechanisms of action. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development endeavors.

Natural Sources and Dietary Sequestration

This compound is not synthesized by the poison frogs that famously employ it as a chemical defense. Instead, it is sequestered from their diet, which primarily consists of various small arthropods.[1][2][3] This process of dietary sequestration highlights a fascinating example of chemical co-evolution.

Arthropod Origins: Ants and Mites

The primary dietary sources of PTX 251D and other pumiliotoxins are formicine ants and oribatid mites.[4][5][6][7][8] Specifically, ants of the genera Brachymyrmex and Paratrechina have been identified as significant sources.[3][5][9] Oribatid mites of the genus Scheloribates are also known to contain PTX 251D.[6][8] The presence of these arthropods in the stomach contents of poison frogs, such as Dendrobates pumilio, directly correlates with the detection of pumiliotoxins in the frogs' skin.[3][5]

Sequestration in Anuran Skin

Poison frogs, belonging to families such as Dendrobatidae, Mantellidae, and Bufonidae, have evolved the remarkable ability to sequester these dietary alkaloids in their skin glands without being harmed by their toxic effects.[10][11][12] The sequestered alkaloids then serve as a potent defense mechanism against predators. The concentration and composition of these alkaloids in a frog's skin can vary depending on its specific diet, geographical location, and species.[5][10]

Quantitative Data on this compound Occurrence

The following tables summarize the quantitative data available on the concentration of this compound in its natural sources and in the skin of sequestering anurans.

Table 1: this compound in Arthropod Sources

| Arthropod Taxon | Species | PTX 251D Presence | Notes |

| Formicine Ants | Brachymyrmex sp. | Detected | A known dietary source for dendrobatid frogs.[5] |

| Formicine Ants | Paratrechina sp. | Detected | Found in the stomach contents of Dendrobates pumilio.[5] |

| Oribatid Mites | Scheloribates azumaensis | Detected | Contains PTX 251D and other related alkaloids.[6][8] |

Table 2: this compound in Anuran Skin

| Anuran Species | Family | PTX 251D Concentration | Notes |

| Epipedobates tricolor | Dendrobatidae | ~300 µg per frog | A major alkaloid in some populations.[10] |

| Dendrobates species | Dendrobatidae | Present as a major or minor alkaloid | Widely distributed across the genus.[11] |

| Epipedobates species | Dendrobatidae | Present as a major or minor alkaloid | Commonly found in this genus.[11] |

| Minyobates species | Dendrobatidae | Present as a major or minor alkaloid | Detected in several species.[11] |

| Phyllobates species | Dendrobatidae | Trace amounts | Not a major alkaloid in this genus.[11] |

| Melanophryniscus species | Bufonidae | Often a major alkaloid | A simpler pumiliotoxin profile compared to dendrobatids.[5] |

| Mantella species | Mantellidae | Detected | Indicates convergent evolution of alkaloid sequestration.[4] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of this compound.

Alkaloid Extraction from Arthropods

This protocol is adapted from methods used for the extraction of alkaloids from small insects like ants.

Objective: To extract lipophilic alkaloids, including PTX 251D, from arthropod samples for analysis.

Materials:

-

Arthropod samples (e.g., formicine ants, oribatid mites)

-

Vials with Teflon-lined caps

-

Pipettes

-

Vortex mixer

-

Centrifuge

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Place a known quantity of arthropod specimens into a vial.

-

Add a sufficient volume of methanol to fully submerge the samples.

-

Seal the vial and vortex thoroughly for 1-2 minutes to disrupt the insect cuticle and facilitate extraction.

-

Allow the sample to extract for several hours or overnight at room temperature.

-

Centrifuge the vial to pellet the insect debris.

-

Carefully transfer the methanolic extract to a clean vial for analysis.

-

Concentrate the extract under a stream of nitrogen if necessary.

-

Analyze the extract using GC-MS.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary analytical technique for the identification and quantification of pumiliotoxins.

Objective: To separate, identify, and quantify PTX 251D in biological extracts.

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent HP6890 or similar.

-

Column: FactorFour MS capillary column (e.g., CP 8912, 30 m x 0.25 mm I.D., 0.25 µm film thickness).[13]

-

Injector: Splitless mode.

-

Oven Temperature Program: 150°C initial temperature, ramped to 280°C at 10°C/min.[5]

-

Carrier Gas: Helium.

-

Mass Spectrometer: Agilent HP5973 MSD or equivalent.

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Data Analysis Software: HP ChemStation or similar.

Procedure:

-

Inject a small volume (e.g., 1-2 µL) of the alkaloid extract into the GC.

-

The sample is vaporized and carried through the capillary column by the carrier gas.

-

Compounds are separated based on their boiling points and interactions with the column's stationary phase.

-

As compounds elute from the column, they enter the mass spectrometer.

-

In the mass spectrometer, molecules are ionized and fragmented.

-

The mass-to-charge ratio of the fragments is measured, producing a unique mass spectrum for each compound.

-

The mass spectrum of PTX 251D is identified by comparison to a known standard or a spectral library.[13]

-

Quantification can be achieved by comparing the peak area of PTX 251D to that of an internal standard.

Poison Frog Feeding Experiments

These experiments are crucial for demonstrating dietary sequestration and studying alkaloid metabolism.

Objective: To determine if a poison frog species sequesters and/or metabolizes a specific dietary alkaloid.

Materials:

-

Captive-reared, alkaloid-free poison frogs.

-

Prey items (e.g., fruit flies, crickets).

-

Synthetic or purified PTX 251D.

-

Nutritional supplement powder.

-

Enclosures for individual frogs.

-

Tools for skin secretion collection (e.g., small pulse stimulator).[2]

-

Analytical instrumentation (GC-MS or LC-MS/MS).

Procedure:

-

House individual frogs in separate enclosures to control their diet.

-

Prepare the alkaloid-dusted prey by mixing a known amount of PTX 251D with a nutritional supplement powder.

-

Dust the prey items with the alkaloid mixture before feeding them to the experimental group of frogs.

-

Feed a control group of frogs with prey dusted only with the nutritional supplement.

-

Maintain the feeding regimen for a specified period (e.g., several weeks to months).[2][14]

-

After the feeding period, collect skin secretions from both experimental and control frogs. This can be done non-invasively using a mild electrical stimulation to induce secretion.[2]

-

Extract the alkaloids from the skin secretions using the protocol described in section 3.1.

-

Analyze the extracts by GC-MS or LC-MS/MS to determine the presence and quantity of PTX 251D and any potential metabolites.

Signaling Pathways and Molecular Mechanisms

This compound exerts its toxic effects by modulating the function of voltage-gated ion channels, which are critical for nerve and muscle function.[1][15]

Modulation of Voltage-Gated Sodium Channels (VGSCs)

Unlike many other pumiliotoxins that act as positive modulators of VGSCs, PTX 251D acts as an inhibitor.[1][12][15][16] It blocks the influx of sodium ions (Na+) through mammalian VGSCs.[12][15] This blockage disrupts the normal propagation of action potentials in neurons and muscle cells. PTX 251D also affects the gating properties of these channels, shifting the voltage-dependence of both activation and inactivation to more negative potentials.[12][15]

Modulation of Voltage-Gated Potassium Channels (VGPCs)

This compound is also a modulator of voltage-gated potassium channels (VGPCs).[1][15] It inhibits the efflux of potassium ions (K+) through these channels and slows their deactivation kinetics.[1][15] This effect, combined with its action on sodium channels, contributes to the overall disruption of cellular excitability. The human channel hKv1.3 has been identified as being particularly sensitive to PTX 251D.[1][15]

Biotransformation of this compound

Some species of dendrobatid frogs, such as Dendrobates auratus and Dendrobates tinctorius, possess the ability to metabolize PTX 251D into a more potent alkaloid, allopumiliotoxin 267A (aPTX 267A).[4][10][17] This biotransformation involves the hydroxylation of the pumiliotoxin molecule.

The Role of Cytochrome P450 Enzymes

Recent research has identified a potential role for cytochrome P450 enzymes, specifically an enzyme similar to human CYP2D6, in the hydroxylation of PTX 251D to aPTX 267A.[4][17][18][19] Studies have shown that human CYP2D6 can rapidly metabolize PTX 251D in vitro, producing hydroxylated products.[4][17][19] Furthermore, a CYP2D6-like gene shows increased expression in the intestines of frogs fed PTX 251D, suggesting its involvement in this metabolic process.[4][17]

Conclusion and Future Directions

This compound represents a fascinating case study in chemical ecology and natural product pharmacology. Its journey from arthropod prey to the skin of poison frogs, and its subsequent potential biotransformation into a more potent toxin, highlights the intricate relationships within ecosystems. The detailed understanding of its mechanism of action on voltage-gated ion channels provides a valuable foundation for the development of novel therapeutic agents, particularly in the areas of pain management and neurological disorders.

Future research should focus on:

-

Quantitative analysis: More extensive quantitative studies are needed to determine the precise concentrations of PTX 251D in a wider range of arthropod and anuran species.

-

Metabolic pathways: Further elucidation of the specific enzymes and genetic mechanisms responsible for the biotransformation of PTX 251D in different frog species is required.

-

Pharmacological applications: The unique modulatory effects of PTX 251D on ion channels warrant further investigation for potential drug development, including the synthesis and screening of novel analogs with improved therapeutic profiles.

This guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this remarkable natural toxin. The provided protocols and data offer a starting point for new investigations that will undoubtedly uncover further secrets of this compound and its role in the natural world.

References

- 1. Modulation of voltage-gated Na+ and K+ channels by this compound: a "joint venture" alkaloid from arthropods and amphibians - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Poison frog dietary preference depends on prey type and alkaloid load - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Formicine ants: An arthropod source for the pumiliotoxin alkaloids of dendrobatid poison frogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular physiology of pumiliotoxin sequestration in a poison frog - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Formicine ants: An arthropod source for the pumiliotoxin alkaloids of dendrobatid poison frogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Scheloribatid mites as the source of pumiliotoxins in dendrobatid frogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. reptilis.org [reptilis.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Evidence for an enantioselective pumiliotoxin 7-hydroxylase in dendrobatid poison frogs of the genus Dendrobates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Rapid toxin sequestration modifies poison frog physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Pumiliotoxin alkaloids: a new class of sodium channel agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Molecular physiology of pumiliotoxin sequestration in a poison frog | PLOS One [journals.plos.org]

- 18. biorxiv.org [biorxiv.org]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to Pumiliotoxin 251D: Chemical Structure, Stereoisomers, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Pumiliotoxin 251D (PTX 251D), a potent alkaloid toxin found in the skin of poison frogs. The document details its chemical structure, the critical role of stereoisomerism in its toxicity, its mechanism of action, and detailed experimental protocols for its synthesis and biological evaluation.

Chemical Structure and Properties

This compound is a lipophilic alkaloid characterized by a (Z)-6-alkylidene-8-hydroxy-8-methylindolizidine ring system.[1][2] Its name is derived from the pumiliotoxin family and its molecular mass of 251 daltons.[3] The naturally occurring, biologically active form of the toxin is the (+)-enantiomer.[3][4]

Key Identifiers:

-

IUPAC Name (Natural Enantiomer): (6Z,8S,8aS)-8-Methyl-6-[(2R)-2-methylhexylidene]octahydroindolizin-8-ol[3][6]

The molecule's structure contains three stereocenters, giving rise to several possible stereoisomers.[3][5] The specific configuration of these chiral centers is crucial for the toxin's biological activity.

The Critical Role of Stereoisomerism

The biological effects of this compound are highly dependent on its stereochemistry. The natural (+)-enantiomer is a potent toxin, while its unnatural (-)-enantiomer is significantly less active or non-toxic.[3][4] This enantioselective toxicity has been demonstrated in both vertebrates and invertebrates.[4][7] For instance, a 10 mg/kg dose of (+)-PTX 251D is lethal to mice, causing convulsions and death, whereas the same dose of (-)-PTX 251D produces no discernible effects.[7][8] This highlights the importance of the precise three-dimensional arrangement of the molecule for its interaction with biological targets.

Biological Activity and Mechanism of Action

This compound is a potent neurotoxin that primarily functions by modulating voltage-gated ion channels.[3][9] When it enters the bloodstream, it can lead to hyperactivity, convulsions, cardiac arrest, and death.[3] It is particularly toxic to arthropods like mosquitoes and tobacco budworms.[3][7][8]

The primary mechanism of action involves the inhibition of voltage-gated sodium channels (VGSCs), which blocks the influx of Na⁺ ions.[3] This action shifts the steady-state activation and inactivation curves of mammalian VGSCs to a more negative potential.[3] The toxin also inhibits Ca²⁺-stimulated ATPase, leading to a decrease in calcium ion reuptake and a subsequent increase in free Ca²⁺ concentration, which may contribute to the potentiation and prolongation of muscle twitch.[3] While its effect on voltage-gated potassium channels (VGPCs) is less pronounced, it has been shown to inhibit their inactivation.[3][10]

Quantitative Toxicity Data

The enantioselective toxicity of PTX 251D is evident across different animal models. The naturally occurring (+)-enantiomer consistently demonstrates significantly higher potency.

| Organism | Stereoisomer | Dose / Concentration | Observed Effect | Reference |

| Mouse (Mus musculus) | (+)-PTX 251D | 10 mg/kg (s.c.) | Convulsions, hyperalgesia, death | [7][8] |

| Mouse (Mus musculus) | (-)-PTX 251D | 10 mg/kg (s.c.) | No detectable effect | [7][8] |

| Tobacco Budworm (Heliothis virescens) | (+)-PTX 251D | 150 ng/larva (injection) | LD₅₀ | [7][8] |

| Tobacco Budworm (Heliothis virescens) | (+)-PTX 251D | 10 ng/larva (injection) | Convulsions | [7][8] |

| Yellow Fever Mosquito (Aedes aegypti) | (+)-PTX 251D | 0.1 µg/cm² (contact) | Minimum toxic concentration | [4][7] |

| Yellow Fever Mosquito (Aedes aegypti) | (-)-PTX 251D | Higher concentrations required | Reduced landing and feeding | [4][7] |

Experimental Protocols

Representative Chemical Synthesis

The total synthesis of this compound is a complex, multi-step process that has been achieved through various strategies.[3][11] One notable approach involves a late-stage, nickel-catalyzed reductive cyclization of an epoxy-alkyne, which stereospecifically installs the exocyclic (Z)-alkene and the tertiary alcohol in the final step.[2]

Key Steps in a Nickel-Catalyzed Synthesis Strategy: [2]

-

Preparation of Precursors: The synthesis begins with the creation of key intermediates, often starting from proline-derived methyl ketones.

-

Epoxide Formation: A diastereoselective addition of a sulfoxonium anion to the ketone is used to prepare the necessary epoxide precursor.

-

Nickel-Catalyzed Cyclization: The crucial step involves the highly selective nickel-catalyzed reductive cyclization of the epoxy-alkyne intermediate. This reaction forms the indolizidine core, stereospecifically generating the (Z)-alkene and opening the epoxide to form the C8 tertiary alcohol.

-

Purification: The final product is purified using methods such as flash chromatography on silica (B1680970) gel with a solvent gradient (e.g., 1:49 to 1:19 MeOH:CHCl₃) to yield pure this compound.

Biological Assay: Mosquito Contact Toxicity

This protocol details a method for assessing the contact toxicity of PTX 251D enantiomers against mosquitoes, as described in studies with Aedes aegypti.[4][7][8]

Materials:

-

(+)-PTX 251D and (-)-PTX 251D

-

Methanol (B129727) (for solutions)

-

Substrate for coating (e.g., copper wires or silicone membranes)

-

Exposure chamber (e.g., plastic container)

-

Adult female mosquitoes (Aedes aegypti), 5-16 days old

Procedure:

-

Solution Preparation: Prepare serial dilutions of each PTX 251D enantiomer in methanol. A control solution of pure methanol should also be prepared.

-

Substrate Coating: Apply a known volume of a PTX 251D solution to the substrate surface to achieve a target concentration (e.g., starting from 0.1 µg/cm²). Allow the methanol to evaporate completely.

-

Mosquito Exposure: Introduce a cohort of mosquitoes into the exposure chamber containing the coated substrate.

-

Observation: Observe and record mosquito behavior over a set time period (e.g., 10 minutes after a 3-minute exposure). Key endpoints to measure include:

-

Landing/Feeding Deterrence: Count the number of mosquitoes landing or attempting to feed on the treated surface compared to a control.

-

Toxicosis: Record signs of toxicity, such as impaired flight (failure to fly off the substrate), erratic movement, and leg autotomy (self-amputation).

-

-

Data Analysis: Statistically compare the behavioral and toxicological endpoints between the control group and the groups exposed to different concentrations of each enantiomer.

References

- 1. Towards stereochemical control: A short formal enantioselective total synthesis of pumiliotoxins 251D and 237A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Total Synthesis of Pumiliotoxins 209F and 251D via Late-Stage, Nickel-Catalyzed Epoxide-Alkyne Reductive Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. A common pumiliotoxin from poison frogs exhibits enantioselective toxicity against mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GSRS [precision.fda.gov]

- 6. This compound | C16H29NO | CID 6440480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. ars.usda.gov [ars.usda.gov]

- 9. Tracking the cryptic pumiliotoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Modulation of voltage-gated Na+ and K+ channels by this compound: a "joint venture" alkaloid from arthropods and amphibians - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Mechanism of Action of Pumiliotoxin 251D on Ion Channels

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pumiliotoxin 251D (PTX 251D) is a lipophilic alkaloid toxin found in the skin of poison dart frogs. Unlike other members of the pumiliotoxin family that typically act as positive modulators of voltage-gated sodium channels (VGSCs), PTX 251D exhibits a distinct and complex mechanism of action, primarily characterized by the inhibition of both voltage-gated sodium and potassium channels.[1][2] This technical guide provides a comprehensive overview of the molecular interactions of PTX 251D with these key ion channels, presenting quantitative data, detailed experimental protocols, and visual representations of the toxin's effects.

Core Mechanism of Action

This compound disrupts normal neuronal and muscular function by targeting multiple types of voltage-gated ion channels. Its primary modes of action include the inhibition of sodium influx through VGSCs and the blockade of potassium efflux through voltage-gated potassium channels (VGPCs).[2] Furthermore, PTX 251D has been observed to inhibit Ca2+-stimulated ATPase, leading to an increase in intracellular calcium levels.[3] This multifaceted activity contributes to its potent toxicity, which manifests as hyperactivity, convulsions, cardiac depression, and ultimately, death in affected organisms.[1][3]

Modulation of Voltage-Gated Sodium Channels (VGSCs)

PTX 251D acts as an inhibitor of mammalian and insect VGSCs.[2] Its interaction with these channels leads to a shift in the voltage-dependence of both steady-state activation and inactivation to more negative potentials.[2] This alteration of channel gating properties disrupts the normal generation and propagation of action potentials. The effect of PTX 251D is particularly pronounced on insect VGSCs, which may explain its high insecticidal activity.[3]

Inhibition of Voltage-Gated Potassium Channels (VGPCs)

A significant and distinguishing feature of PTX 251D's mechanism of action is its inhibitory effect on VGPCs, a characteristic not previously attributed to pumiliotoxins.[2] The toxin has been shown to block a range of VGPC subtypes and also slows the deactivation kinetics of mammalian VGPCs.[2]

Quantitative Data on Ion Channel Modulation

The following tables summarize the quantitative effects of this compound on various voltage-gated ion channels as determined by electrophysiological studies.

Table 1: Effect of this compound on Voltage-Gated Sodium Channels (VGSCs)

| Channel Subtype | Species/Cell Line | Toxin Concentration | Effect | Quantitative Measure | Reference |

| rNav1.2/β1 | Rat | 100 µM | Inhibition of Na+ influx, Shift in steady-state activation and inactivation | Not specified | [2] |

| rNav1.4/β1 | Rat | 100 µM | Inhibition of Na+ influx, Shift in steady-state activation and inactivation | Not specified | [2][4] |

| hNav1.5/β1 | Human | 30 µM | No inhibitory effect | Not specified | [1][5] |

| Para/tipE | Insect | 100 µM | Dramatic effect on the inactivation process | Not specified | [2] |

Table 2: Effect of this compound on Voltage-Gated Potassium Channels (VGPCs)

| Channel Subtype | Species/Cell Line | Toxin Concentration | Effect | IC50 Value | Reference |

| rKv1.1-1.2 | Rat | 100 µM | Inhibition of K+ efflux, Slowed deactivation kinetics | Not specified | [2] |

| hKv1.3 | Human | 100 µM | Inhibition of K+ efflux, Slowed deactivation kinetics | 10.8 ± 0.5 µM | [2][6] |

| hKv11.1 (hERG) | Human | 30 µM - 100 µM | No inhibitory effect up to 30 µM; Inhibition at 100 µM | Not specified | [1][2][5] |

| Shaker IR | Insect | 100 µM | Inhibition of K+ efflux | Not specified | [2] |

Signaling Pathways and Logical Relationships

The interaction of PTX 251D with ion channels triggers a cascade of cellular events leading to the observed toxicological effects.

References

- 1. Molecular physiology of pumiliotoxin sequestration in a poison frog - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modulation of voltage-gated Na+ and K+ channels by this compound: a "joint venture" alkaloid from arthropods and amphibians - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Molecular physiology of pumiliotoxin sequestration in a poison frog | PLOS One [journals.plos.org]

- 6. This compound | PTX 251D For Research Use [benchchem.com]

Toxicological Profile of Pumiliotoxin 251D in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pumiliotoxin 251D (PTX 251D) is a lipophilic indolizidine alkaloid first identified in the skin secretions of dendrobatid poison frogs.[1] These frogs sequester the toxin from their diet of arthropods.[2] PTX 251D is a potent neurotoxin that exhibits significant toxicity in various animal models, primarily through its interaction with voltage-gated ion channels.[1][3] This technical guide provides a comprehensive overview of the toxicological profile of PTX 251D, detailing its lethal dosage, mechanism of action, and physiological effects observed in animal models. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in toxicology, pharmacology, and drug development.

Quantitative Toxicological Data

The toxicity of this compound has been quantified in both vertebrate and invertebrate animal models. The following tables summarize the available quantitative data on the lethal and effective concentrations of PTX 251D.

Table 1: Lethal Dose (LD50) of this compound in Animal Models

| Animal Model | Route of Administration | LD50 | Reference(s) |

| Mouse | Subcutaneous (s.c.) | 10 mg/kg | [1][4] |

| Tobacco Budworm (Heliothis virescens) Larvae | Injection | 150 ng/larva | [1][4] |

Table 2: Inhibitory Concentrations (IC50) of this compound on Voltage-Gated Ion Channels

| Channel Type | Animal/Cell Line | IC50 | Reference(s) |

| hKv1.3 (human Voltage-gated Potassium Channel) | Xenopus laevis oocytes | 10.8 ± 0.5 µM | [3] |

Mechanism of Action

This compound exerts its toxic effects primarily by modulating the function of voltage-gated ion channels, which are critical for nerve and muscle function. Unlike other pumiliotoxins that act as positive modulators of sodium channels, PTX 251D functions as a channel blocker.[1] Additionally, it affects calcium homeostasis through the inhibition of Ca2+-stimulated ATPase.[1][5]

Modulation of Voltage-Gated Sodium Channels (VGSCs)

PTX 251D blocks the influx of Na+ ions through mammalian VGSCs.[1] It induces a negative shift in the voltage-dependence of both activation and inactivation of these channels.[1] A key finding is that PTX 251D increases the permeability of VGSCs to K+ ions by approximately six-fold, leading to a significant disruption of the sodium-potassium equilibrium in neurons.[1] This disruption is a major contributor to the observed neurotoxicity.

Modulation of Voltage-Gated Potassium Channels (VGPCs)

The toxin also inhibits the efflux of K+ ions through various VGPCs.[3] It has been shown to slow the deactivation kinetics of mammalian VGPCs.[3] The human Kv1.3 channel is particularly sensitive to PTX 251D.[3]

Inhibition of Ca2+-stimulated ATPase

PTX 251D is a potent inhibitor of Ca2+-stimulated ATPase in the sarcoplasmic reticulum.[1] This inhibition leads to a decreased reuptake of Ca2+ into the sarcoplasmic reticulum, resulting in elevated intracellular calcium concentrations and prolonged muscle contraction.

The following diagram illustrates the primary molecular targets of this compound.

Physiological Effects in Animal Models

The interaction of this compound with its molecular targets leads to a range of severe physiological effects, culminating in lethality at sufficient doses.

Central Nervous System (CNS) Effects

In mice, subcutaneous injection of PTX 251D rapidly induces hyperactivity and convulsions.[1][4] These neurological effects are attributed to the disruption of the sodium-potassium equilibrium in neurons due to the toxin's action on VGSCs.[1]

Cardiovascular Effects

PTX 251D acts as a cardiac depressant and can lead to cardiac arrest.[1][6] This is, at least in part, explained by its inhibitory effect on the cardiac voltage-gated sodium channel hNav1.5/β1.[1]

Muscular Effects

The inhibition of Ca2+-stimulated ATPase by PTX 251D leads to a potentiation and prolongation of muscle twitch.[1] This is a result of the elevated intracellular calcium levels.

The following diagram illustrates the signaling pathway leading to the toxic effects of this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of the toxicological properties of compounds like PTX 251D. The following sections outline the general methodologies employed in the cited studies.

In Vivo Toxicity Assessment in Mice

The determination of the LD50 of this compound in mice is a critical measure of its acute toxicity.

Objective: To determine the median lethal dose (LD50) of PTX 251D following subcutaneous administration in mice.

Methodology:

-

Animal Model: Specific pathogen-free mice (strain, sex, and age to be specified, e.g., male Swiss Webster mice, 20-25 g).

-

Toxin Preparation: this compound is dissolved in a suitable vehicle (e.g., sterile saline or a solution of ethanol (B145695) and saline) to the desired concentrations.

-

Administration: A range of doses of the PTX 251D solution is administered subcutaneously (s.c.) to different groups of mice. A control group receives the vehicle only.

-

Observation: The animals are observed continuously for the first few hours post-injection and then periodically for a set duration (e.g., 24-48 hours).

-

Data Collection: The number of mortalities in each dose group is recorded. Signs of toxicity such as hyperactivity, convulsions, paralysis, and respiratory distress are also noted.

-

LD50 Calculation: The LD50 value is calculated using a standard statistical method, such as the probit analysis or the Reed-Muench method.

The following diagram provides a workflow for the in vivo toxicity assessment of this compound in mice.

Electrophysiological Analysis in Xenopus laevis Oocytes

The effects of this compound on specific ion channels are investigated using the Xenopus laevis oocyte expression system coupled with the two-electrode voltage-clamp technique.

Objective: To characterize the effects of PTX 251D on the function of specific voltage-gated ion channels.

Methodology:

-

Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and defolliculated.

-

cRNA Injection: Oocytes are injected with cRNA encoding the specific ion channel subunit(s) of interest (e.g., hKv1.3).

-

Incubation: Injected oocytes are incubated for 2-5 days to allow for channel expression.

-

Two-Electrode Voltage-Clamp Recording:

-

An oocyte is placed in a recording chamber and perfused with a standard bath solution.

-

Two microelectrodes, one for voltage recording and one for current injection, are inserted into the oocyte.

-

The membrane potential is clamped at a holding potential (e.g., -80 mV).

-

Voltage steps are applied to elicit ionic currents through the expressed channels.

-

-

Toxin Application: this compound is applied to the bath solution at various concentrations.

-

Data Acquisition and Analysis: The effect of PTX 251D on the current amplitude, voltage-dependence of activation and inactivation, and channel kinetics is recorded and analyzed. IC50 values are determined by fitting the concentration-response data to a Hill equation.

The following diagram illustrates the experimental workflow for the electrophysiological analysis of this compound.

Conclusion

This compound is a potent neurotoxin with a multifaceted mechanism of action primarily targeting voltage-gated sodium and potassium channels, as well as Ca2+-stimulated ATPase. Its effects in animal models, including neurotoxicity, cardiotoxicity, and myotoxicity, are well-documented. This technical guide provides a consolidated resource of the current knowledge on the toxicological profile of PTX 251D, which is essential for researchers in the fields of toxicology, pharmacology, and neuroscience. Further research is warranted to fully elucidate the downstream signaling consequences of its primary molecular interactions and to explore potential therapeutic applications of its unique channel-modulating properties.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Molecular physiology of pumiliotoxin sequestration in a poison frog - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modulation of voltage-gated Na+ and K+ channels by this compound: a "joint venture" alkaloid from arthropods and amphibians - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A common pumiliotoxin from poison frogs exhibits enantioselective toxicity against mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of calcium-dependent ATPase from sarcoplasmic reticulum by a new class of indolizidine alkaloids, pumiliotoxins A, B, and 251D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

Pumiliotoxin 251D: A Technical Guide to its Effects on Voltage-Gated Potassium Channels

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pumiliotoxin 251D (PTX 251D) is a lipophilic indolizidine alkaloid first identified in the skin of dendrobatid poison frogs.[1][2] These frogs sequester the toxin from their diet of arthropods as a chemical defense mechanism.[1] While pumiliotoxins are generally known as positive modulators of voltage-gated sodium channels (VGSCs), PTX 251D displays a distinct pharmacological profile.[1][2] Notably, it is the first in its class reported to significantly affect voltage-gated potassium channels (VGPCs), presenting a novel area of interest for toxicologists and drug discovery professionals.[1] This document provides an in-depth technical overview of the current understanding of PTX 251D's interaction with VGPCs, compiling quantitative data, experimental methodologies, and illustrating the toxin's known interactions.

Quantitative Analysis of this compound on Voltage-Gated Potassium Channels

The inhibitory effects of this compound on various voltage-gated potassium channels have been investigated, revealing a degree of selectivity. The following table summarizes the key quantitative findings from electrophysiological studies.

| Channel Subtype | Species/Origin | Expression System | Toxin Concentration | Effect | IC50 Value | Reference |

| hKv1.3 | Human | Xenopus laevis oocytes | --- | Inhibition of K+ efflux | 10.8 ± 0.5 µM | [1] |

| rKv1.1 | Rat | Xenopus laevis oocytes | 100 µM | Inhibition of K+ efflux | > 100 µM | [1] |

| rKv1.2 | Rat | Xenopus laevis oocytes | 100 µM | Inhibition of K+ efflux | > 100 µM | [1] |

| hERG (Kv11.1) | Human | Xenopus laevis oocytes | 100 µM | Inhibition of K+ efflux | > 100 µM | [1] |

| Shaker IR | Insect (Drosophila) | Xenopus laevis oocytes | 100 µM | Inhibition of K+ efflux | > 100 µM | [1] |

| Kv4.3/KChIP2 | Human | Not specified | 30 µM | No inhibitory effect | Not determined | [3][4][5] |

| KCNQ1/minK | Human | Not specified | 30 µM | No inhibitory effect | Not determined | [3][4][5] |

| Kir2.1 | Human | Not specified | 30 µM | No inhibitory effect | Not determined | [3][4][5] |

Effects on Channel Kinetics

Beyond direct channel block, this compound has been shown to modulate the gating kinetics of mammalian VGPCs. Specifically, the toxin slows the deactivation kinetics of these channels.[1] This effect suggests an interaction with the channel's voltage-sensing or gating machinery, leading to a prolonged open state before closure. The precise mechanism underlying this kinetic modulation is still under investigation.[2]

Experimental Protocols

The primary methodology for characterizing the effects of PTX 251D on VGPCs has been two-electrode voltage-clamp (TEVC) electrophysiology using heterologous expression in Xenopus laevis oocytes.

Detailed Methodology: Two-Electrode Voltage-Clamp on Xenopus laevis Oocytes [1]

-

Oocyte Preparation:

-

Mature female Xenopus laevis frogs are anesthetized, and ovarian lobes are surgically removed.

-

Oocytes are manually dissected and treated with collagenase to remove the follicular layer.

-

Stage V-VI oocytes are selected for injection.

-

-

cRNA Injection:

-

Plasmids containing the cDNA for the desired potassium channel subunits (e.g., hKv1.3) are linearized.

-

cRNA is synthesized in vitro using a commercially available kit.

-

A nanoliter injector is used to inject a specific amount of cRNA into the cytoplasm of each oocyte.

-

Injected oocytes are incubated for 2-7 days to allow for channel protein expression in the cell membrane.

-

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and perfused with a specific external solution (e.g., ND96).

-

Two glass microelectrodes, filled with a high potassium salt solution (e.g., 3 M KCl), are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current.

-

A voltage-clamp amplifier is used to hold the oocyte's membrane potential at a set value (holding potential).

-

Voltage steps are applied to activate the expressed potassium channels, and the resulting ionic currents are recorded.

-

-

Toxin Application and Data Analysis:

-

A baseline recording of the potassium current is established.

-

Synthetically produced PTX 251D is then perfused into the recording chamber at various concentrations.

-

The effect of the toxin on the current amplitude and kinetics is recorded.

-

Dose-response curves are generated by plotting the percentage of current inhibition against the toxin concentration to determine the IC50 value.

-

Changes in channel activation, inactivation, and deactivation kinetics are analyzed by comparing current traces before and after toxin application.

-

Visualizations

References

- 1. Modulation of voltage-gated Na+ and K+ channels by this compound: a "joint venture" alkaloid from arthropods and amphibians - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Molecular physiology of pumiliotoxin sequestration in a poison frog - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Molecular physiology of pumiliotoxin sequestration in a poison frog | PLOS One [journals.plos.org]

Biosynthesis and metabolism of Pumiliotoxin 251D in amphibians

An In-depth Technical Guide to the Dietary Sequestration and Metabolism of Pumiliotoxin 251D in Amphibians

Executive Summary

Poison frogs of the family Dendrobatidae are renowned for their spectacular diversity of skin alkaloids, which serve as a potent chemical defense against predators. Unlike many toxins that are biosynthesized endogenously, these alkaloids, including this compound (PTX 251D), are sequestered from dietary arthropods. This guide provides a comprehensive overview of the current scientific understanding of how certain poison frog species not only accumulate PTX 251D but also metabolize it into a significantly more toxic compound, allopumiliotoxin 267A (aPTX 267A). We will detail the metabolic pathway, the enzymes implicated, the species-specific nature of this conversion, and the experimental methodologies that have been pivotal in elucidating these processes. Quantitative data on toxicity and metabolic efficiency are presented, along with detailed workflows and pathway diagrams to provide a thorough resource for researchers in toxicology, pharmacology, and drug development.

Introduction: A Diet-Derived Defense

The biosynthesis of this compound does not occur within the frogs themselves. Instead, these alkaloids are bioaccumulated from the frog's diet, a concept known as the "dietary hypothesis".[1] PTX 251D is obtained from consumed arthropods, such as formicine ants and oribatid mites, and is then sequestered from the gastrointestinal tract and transported to granular glands in the skin for storage.[2][3][4][5]

While many alkaloids are stored without modification, a fascinating metabolic capability has evolved in certain lineages of poison frogs.[3][6] Specifically, some species can convert the ingested PTX 251D into a more potent analogue, aPTX 267A, through a hydroxylation reaction.[3][7] This biotransformation represents a significant toxicological enhancement, as aPTX 267A is considerably more toxic than its precursor.[7][8] This guide focuses on the mechanisms behind this critical metabolic step.

Metabolic Pathway: The 7'-Hydroxylation of this compound

The primary metabolic event is the stereoselective 7'-hydroxylation of the natural (+)-pumiliotoxin 251D enantiomer to form (+)-allopumiliotoxin 267A.[8][9] The unnatural (-)-251D enantiomer, when experimentally fed to frogs, is accumulated but not hydroxylated, demonstrating the high specificity of the enzyme involved.[8][10] This conversion is catalyzed by a putative "pumiliotoxin 7-hydroxylase".[8][9]

Evidence strongly suggests this enzyme belongs to the Cytochrome P450 (CYP) superfamily, which is well-known for hydroxylating small molecules.[7] Studies on Dendrobates tinctorius revealed that exposure to PTX 251D leads to the upregulation of a CYP-like gene in the intestines.[7][11] Furthermore, in vitro assays have shown that human CYP2D6 can rapidly metabolize PTX 251D, lending support to the involvement of this enzyme family.[7][11] The metabolism is thought to occur primarily in the liver and intestines, which have high concentrations of CYP enzymes, after which both the remaining PTX 251D and the newly formed aPTX 267A are sequestered in the skin.[3][7]

Species Specificity and Evolutionary Significance

The ability to metabolize PTX 251D is not universal among poison frogs. This trait appears to be a synapomorphy (a shared derived character) associated with the genus Dendrobates.[9]

-

Metabolizing Species: Laboratory feeding experiments have confirmed that species such as Dendrobates tinctorius and Dendrobates auratus can efficiently convert PTX 251D to aPTX 267A.[3][7][8]

-

Non-Metabolizing Species: In contrast, species from other genera, including Phyllobates bicolor and Epipedobates tricolor, accumulate PTX 251D in their skin without converting it.[3][6][7] Similarly, the Malagasy poison frogs of the genus Mantella do not appear to possess this hydroxylase activity.[8]

The evolution of this metabolic pathway likely conferred a significant adaptive advantage by enhancing the frog's chemical defense.[8][9] By converting a moderately toxic dietary compound into a much more potent one, these frogs amplify their defensive capabilities against predators.

Quantitative Data Summary

The following tables summarize key quantitative findings from experimental studies.

Table 1: Comparative Toxicity of Pumiliotoxins in Mice

| Compound | Lethal Dose (LD₅₀) | Relative Toxicity | Citation(s) |

|---|---|---|---|

| PTX (+)-251D | ~10 mg/kg | 1x | [12] |

| aPTX (+)-267A | ~2 mg/kg | ~5x more toxic | [7][8][9] |

| PTX (-)-251D | No overt effect | Non-toxic |[8][9] |

Table 2: Metabolic Efficiency and Gene Expression in Dendrobates tinctorius

| Parameter | Observation | Tissue | Citation(s) |

|---|---|---|---|

| Metabolic Conversion | ~80% of accumulated PTX 251D is hydroxylated to aPTX 267A. | Skin | [8][9] |

| Gene Upregulation | Cytochrome P450 (CYP3A29) | Intestines | [7][13] |

| MHC Class Iα | Intestines | [7][13] | |

| MHC Class Iα | Liver | [7][13] |

| Gene Downregulation | Vitellogenin 2 (VTG2) | Liver |[7][13] |

Experimental Protocols

The understanding of PTX 251D metabolism has been built upon several key experimental methodologies.

5.1. In Vivo Alkaloid Feeding Studies This is the foundational technique used to demonstrate metabolic conversion.

-

Subjects: Captive-raised, and therefore alkaloid-free, poison frogs are used.[1]

-

Alkaloid Administration: Synthetic PTX 251D (often just the biologically active (+) enantiomer) is mixed with a carrier like vitamin powder. This mixture is then used to dust food items, such as wingless fruit flies or termites, which are subsequently fed to the frogs.[1][8][14]

-

Control Group: A control group is typically fed a non-metabolized alkaloid, such as a decahydroquinoline (B1201275) (DHQ), or food dusted only with the carrier powder to isolate the effects of PTX 251D.[6][7]

-

Duration: Feeding regimens can last for several weeks to ensure sufficient accumulation and metabolism.[10]

-

Sample Collection: Following the feeding period, frogs are euthanized, and tissues (skin, liver, intestines) are dissected for analysis.[3][7]

5.2. Alkaloid Extraction and Analysis

-

Extraction: Tissues are homogenized and extracted with a solvent, typically methanol, to isolate the lipophilic alkaloids.

-

Analysis: The resulting extracts are analyzed using Gas Chromatography-Mass Spectrometry (GC-MS). This technique separates the different alkaloids and provides mass spectra that allow for their unambiguous identification and quantification.[8][9]

5.3. Transcriptomic Analysis (RNA-Seq)

-

Objective: To identify genes whose expression levels change in response to PTX 251D exposure.

-

Protocol:

-

RNA is extracted from the tissues of interest (liver, intestines, skin) from both PTX-fed and control frogs.[7]

-

The extracted RNA is used to prepare libraries for high-throughput sequencing (RNA-seq).[7]

-

The resulting sequence data is mapped to a reference transcriptome or genome.

-

Differential gene expression analysis is performed to identify genes that are significantly upregulated or downregulated in the PTX-fed group compared to the control group.[7]

-

Conclusion and Future Directions

The study of this compound in amphibians provides a remarkable example of how organisms can leverage their diet to create a sophisticated chemical defense. It is now well-established that PTX 251D is not biosynthesized but is sequestered from arthropods and, in the case of Dendrobates frogs, is metabolized into the more potent aPTX 267A. This conversion is accomplished by a highly specific, CYP-like hydroxylase enzyme located in the liver and intestines.

While significant progress has been made, several areas warrant further investigation:

-

Enzyme Identification: The definitive identification and characterization of the specific pumiliotoxin 7-hydroxylase enzyme is a critical next step.

-

Transport Mechanisms: The molecular transporters responsible for sequestering PTX 251D from the gut and depositing it and its metabolite into skin glands remain largely unknown.

-

Regulatory Pathways: Understanding how the expression and activity of the hydroxylase enzyme are regulated could provide deeper insights into the evolution of this adaptive trait.

Continued research in this area will not only enhance our understanding of chemical ecology and evolutionary biology but may also uncover novel enzymatic pathways and transport systems of potential interest to drug development and biotechnology.

References

- 1. ralphsaporito.weebly.com [ralphsaporito.weebly.com]

- 2. biorxiv.org [biorxiv.org]

- 3. Molecular physiology of pumiliotoxin sequestration in a poison frog | PLOS One [journals.plos.org]

- 4. Pumiliotoxin - Wikipedia [en.wikipedia.org]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

- 7. Molecular physiology of pumiliotoxin sequestration in a poison frog - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Evidence for an enantioselective pumiliotoxin 7-hydroxylase in dendrobatid poison frogs of the genus Dendrobates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Molecular physiology of pumiliotoxin sequestration in a poison frog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound - Wikipedia [en.wikipedia.org]

- 13. journals.plos.org [journals.plos.org]

- 14. Transcriptomic Signatures of Experimental Alkaloid Consumption in a Poison Frog - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Transformation of Pumiliotoxin 251D to the More Potent Allopumiliotoxin 267A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pumiliotoxin 251D (PTX 251D), a member of the pumiliotoxin-A class of alkaloids, is a notable defensive compound found in the skin of certain amphibians. Intriguingly, select species of dendrobatid poison frogs possess the remarkable capability to metabolize this toxin into the more potent allopumiliotoxin 267A (aPTX 267A). This biotransformation, a stereoselective 7'-hydroxylation, significantly enhances the toxicity of the parent compound, suggesting an adaptive evolutionary advantage for the frogs that can perform this conversion. This technical guide provides an in-depth analysis of this conversion, summarizing key quantitative data, detailing experimental protocols from pivotal studies, and illustrating the metabolic pathway and experimental workflows.

Introduction to Pumiliotoxins and their Biological Significance

Pumiliotoxins are a class of lipophilic alkaloids originally discovered in the skin of neotropical dendrobatid frogs.[1] These frogs sequester the alkaloids from their diet, which primarily consists of arthropods like ants and mites.[2][3] Pumiliotoxins exhibit significant biological activity, notably affecting muscle and nerve cells, with some demonstrating cardiotonic effects.[1][4]

This compound is a toxic alkaloid that can cause hyperactivity, convulsions, pain, and death in predators.[5] However, some poison frog species, such as those in the genus Dendrobates, can metabolize PTX 251D into allopumiliotoxin 267A.[5][6] This conversion is of particular interest as aPTX 267A is markedly more toxic than its precursor, being approximately five times more potent when tested in mice.[6][7][8] This enhancement in toxicity underscores the sophisticated chemical defense mechanisms that have evolved in these amphibians.

The Conversion Pathway: A Biological Hydroxylation

The conversion of PTX 251D to aPTX 267A is not a simple chemical reaction but a precise, enzyme-mediated process. Research has pointed to the existence of an unidentified, enantioselective pumiliotoxin 7-hydroxylase enzyme.[5][6] This enzyme specifically targets the naturally occurring (+)-enantiomer of PTX 251D for hydroxylation, while the unnatural (-)-enantiomer is not metabolized.[6][8]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on PTX 251D and aPTX 267A.

Table 1: Comparative Toxicity in Mice

| Compound | Lethal Dose (Mice) | Observed Effects | Reference |

| (+)-Pumiliotoxin 251D | 10 mg/kg | Hyperactivity, convulsions, pain at injection site | [6] |

| (+)-Allopumiliotoxin 267A | 2 mg/kg | Hyperactivity, convulsions, death | [5][6] |

| (-)-Pumiliotoxin 251D | Not overtly toxic | No significant effects observed | [6] |

Table 2: Occurrence and Conversion in Dendrobatid Frogs

| Frog Species | PTX 251D Sequestration | aPTX 267A Presence after PTX 251D feeding | Conversion Efficiency | Reference |

| Dendrobates auratus | Yes | Yes | ~80% of accumulated PTX 251D hydroxylated | [5][6] |

| Dendrobates tinctorius | Yes | Yes | Detected at significant levels | [5][9] |

| Epipedobates tricolor | Yes | No | No detectable conversion | [5][6] |

| Phyllobates bicolor | Yes | No | No detectable conversion | [5] |

Experimental Protocols

While a direct chemical synthesis for the conversion of PTX 251D to aPTX 267A is not established, the biological conversion has been demonstrated through in vivo feeding experiments. Additionally, the total synthesis of allopumiliotoxins has been achieved through complex chemical pathways.

In Vivo Feeding Experiment Protocol (Demonstrating Biological Conversion)

This protocol is a generalized representation based on studies conducted with dendrobatid frogs.[5][6][8]

Methodology:

-

Alkaloid Preparation: A solution of synthetic (+)-Pumiliotoxin 251D is prepared.

-

Insect Diet Preparation: Termites or fruit flies are dusted with the PTX 251D solution.

-

Feeding: The alkaloid-dusted insects are fed to captive-bred dendrobatid frogs, which lack native skin alkaloids. Control groups are fed undusted insects.

-

Duration: The feeding regimen is maintained for a period of several weeks to allow for sequestration and metabolism of the alkaloid.

-

Alkaloid Extraction: Following the feeding period, skin samples are taken from the frogs, and alkaloids are extracted using a suitable solvent (e.g., methanol).

-

Analysis: The skin extracts are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the presence of PTX 251D and its metabolite, aPTX 267A.

Overview of Total Chemical Synthesis of (+)-Allopumiliotoxin 267A

It is crucial to understand that the chemical synthesis of aPTX 267A does not involve a direct conversion from PTX 251D. Instead, it is a de novo process starting from simpler chiral precursors. Several synthetic routes have been developed.[1][10]

One notable approach involves the use of a chiral dihydropyridone intermediate.[1] This intermediate is formed through the addition of ethyl lithiopropiolate to an N-acylpyridinium salt. This key intermediate is then subjected to a series of reactions, including additions and oxidations, to construct the complex indolizidine core and the alkylidene side chain, ultimately yielding (+)-allopumiliotoxin 267A.[1] The stereochemistry of the alkylidene side chain is a significant challenge in these syntheses.[1] Other strategies have employed methods like the Nozaki-Kishi cyclization.[1][10]

Conclusion

The conversion of this compound to Allopumiliotoxin 267A is a fascinating example of metabolic enhancement of chemical defenses in the animal kingdom. This biological process, carried out by a specific hydroxylase enzyme in certain poison frogs, results in a five-fold increase in toxicity. While direct chemical conversion remains an elusive goal, the study of this natural pathway provides valuable insights for researchers in toxicology, pharmacology, and synthetic chemistry. The intricate total syntheses developed for these molecules not only provide access to larger quantities for pharmacological study but also drive innovation in synthetic methodologies. Further research into the pumiliotoxin 7-hydroxylase could open new avenues for biocatalysis and the development of novel bioactive compounds.

References

- 1. Allopumiliotoxin - Wikipedia [en.wikipedia.org]

- 2. pnas.org [pnas.org]

- 3. Formicine ants: An arthropod source for the pumiliotoxin alkaloids of dendrobatid poison frogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Molecular physiology of pumiliotoxin sequestration in a poison frog - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Allopumiliotoxin 267A - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Molecular physiology of pumiliotoxin sequestration in a poison frog | PLOS One [journals.plos.org]

- 10. pubs.acs.org [pubs.acs.org]

The Ecological Role of Pumiliotoxin 251D in Poison Frog Defense: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pumiliotoxin 251D (PTX 251D) is a lipophilic indolizidine alkaloid that plays a crucial role in the chemical defense mechanisms of dendrobatid poison frogs.[1][2] Sequestered from their arthropod diet, this toxin serves as a potent deterrent against predators and ectoparasites.[2][3][4][5][6] Unlike other members of the pumiliotoxin family that act as positive modulators of voltage-gated sodium channels, PTX 251D exhibits a distinct mechanism of action, primarily functioning as a channel blocker.[1][7][8] This technical guide provides a comprehensive overview of the ecological significance, mechanism of action, and physiological effects of PTX 251D, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.

Introduction

Poison frogs (family Dendrobatidae) are renowned for their vibrant aposematic coloration, which signals their toxicity to potential predators.[9] This toxicity is derived from a diverse arsenal (B13267) of alkaloids sequestered from their diet of mites, ants, and other arthropods.[3][4][10] Among these, this compound is a notable compound found in the skin of various poison frog genera, including Dendrobates, Epipedobates, Minyobates, and Phyllobates.[1] Its primary ecological function is to provide a chemical defense against predation.[2][10]

Some species of poison frogs, such as Dendrobates tinctorius and Dendrobates auratus, possess the remarkable ability to metabolize PTX 251D into the more potent allopumiliotoxin 267A (aPTX 267A) through a 7-hydroxylation process, likely mediated by a cytochrome P450 enzyme.[3][4][11] This biotransformation enhances the frog's defensive capabilities, as aPTX 267A is approximately five times more toxic to mice than its precursor.[11]

Mechanism of Action

Contrary to the typical action of pumiliotoxins, which potentiate sodium influx, PTX 251D acts as a blocker of voltage-gated sodium channels (VGSCs) in both mammals and insects.[1][7][8] It also inhibits voltage-gated potassium channels (VGPCs).[7] The toxin shifts the steady-state activation and inactivation of VGSCs to more negative potentials.[1][7] This effect is particularly pronounced in insect VGSCs, explaining its potent insecticidal activity.[1] Furthermore, PTX 251D increases the permeability of VGSCs to potassium ions, further disrupting the sodium-potassium equilibrium in neurons.[1]

The toxin also impacts calcium homeostasis by inhibiting Ca2+-stimulated ATPase, leading to an increase in free cytosolic Ca2+ concentrations.[1]

Signaling Pathway of this compound

The following diagram illustrates the molecular targets and downstream effects of PTX 251D.

Caption: Molecular targets and physiological effects of this compound.

Quantitative Toxicity Data

The toxicity of this compound has been evaluated in various organisms. The following tables summarize the available quantitative data.

Table 1: Lethal and Toxic Doses of this compound

| Organism | Administration Route | Endpoint | Value | Reference |

| Mice | Subcutaneous (s.c.) | LD50 | 10 mg/kg | [1] |

| Tobacco Budworm (Heliothis virescens) Larvae | Injection | LD50 | 150 ng/larva | [12][13] |

| Tobacco Budworm (Heliothis virescens) Larvae | Injection | Convulsions | 10 ng/larva | [12][13] |

| Yellow Fever Mosquito (Aedes aegypti) | Contact | Minimum Toxic Concentration | 0.1 µg/cm² | [2][12] |

Table 2: Ion Channel Inhibition by this compound

| Ion Channel | Organism | Endpoint | Value (µM) | Reference |

| hKv1.3 (VGPC) | Human | IC50 | 10.8 ± 0.5 | [7] |

Note: At a concentration of 100 µM, PTX 251D inhibits both mammalian and insect voltage-gated sodium and potassium channels.[4][8] However, at a maximum concentration of 30 µM, no inhibitory effect was observed on NaV1.5, Kv4.3/KChIP2, hERG, KCNQ1/minK, Cav1.2, or Kir2.1 ion channels.[3][4][14]

Experimental Protocols

This section details the methodologies employed in key studies to elucidate the ecological role and mechanism of action of PTX 251D.

Alkaloid Feeding and Metabolism Studies in Dendrobates tinctorius

Objective: To determine if D. tinctorius can metabolize PTX 251D into aPTX 267A and to assess associated changes in gene expression.[4][14]

Methodology:

-

Animal Husbandry: Lab-reared, non-toxic Dendrobates tinctorius were housed individually in terraria.

-

Experimental Groups: Frogs were divided into a control group and an experimental group.

-

Alkaloid Administration:

-

The control group was fed a solution of 0.01% decahydroquinoline (B1201275) (DHQ) in 1% ethanol.

-

The experimental group was fed a solution of 0.01% DHQ and 0.01% PTX 251D in 1% ethanol.

-

Each frog received 15 µL of the respective solution daily for five days via oral pipetting.[14]

-

-

Tissue Collection: On the fifth day, frogs were euthanized, and dorsal skin, liver, and intestines were dissected.

-

Alkaloid Analysis: Tissues were analyzed for the presence and quantity of DHQ, PTX 251D, and aPTX 267A using mass spectrometry.

-

Gene Expression Analysis: RNA was extracted from the tissues for transcriptomic analysis to identify differentially expressed genes.

Caption: Workflow for the alkaloid feeding and metabolism experiment.

Two-Electrode Voltage Clamp Electrophysiology

Objective: To investigate the effects of PTX 251D on voltage-gated sodium and potassium channels.[7][8]

Methodology:

-

Heterologous Expression: cRNA of various mammalian and insect VGSCs (e.g., rNav1.2/β1, Para/tipE) and VGPCs (e.g., hKv1.3, Shaker IR) were injected into Xenopus laevis oocytes.[7][8]

-

Oocyte Incubation: Oocytes were incubated to allow for channel protein expression.

-

Electrophysiological Recording:

-

A two-electrode voltage clamp technique was used to record ionic currents flowing through the expressed channels.

-

Oocytes were perfused with a control solution, followed by a solution containing a known concentration of synthetically produced PTX 251D.

-

-

Data Analysis: Changes in current amplitude, voltage-dependence of activation and inactivation, and channel kinetics were measured and analyzed to determine the effect of the toxin.

Caption: Workflow for the two-electrode voltage clamp electrophysiology experiment.

Mosquito Deterrence and Toxicity Assays

Objective: To assess the deterrent and toxic effects of PTX 251D on mosquitoes (Aedes aegypti).[2][12][15]

Methodology:

-

Membrane Feeding Assay:

-

Silicone feeding membranes were treated with either methanol (B129727) (control) or varying concentrations of PTX (+)-251D or its unnatural enantiomer, PTX (−)-251D.

-

The number of mosquito landings and feeding events on the membranes were recorded to assess deterrence.

-

-

Contact Toxicity Assay:

Ecological Significance and Predator Defense

This compound is a broad-spectrum defensive agent, effective against both vertebrate and invertebrate predators.[9] The potent insecticidal properties of PTX 251D suggest a significant role in protecting poison frogs from ectoparasitic arthropods, such as mosquitoes.[2][12] The pain, hyperactivity, and convulsions induced in mice demonstrate its effectiveness as a deterrent against vertebrate predators.[4][14]

The ability of some frog species to convert PTX 251D into the more potent aPTX 267A represents a significant evolutionary adaptation, enhancing their chemical defense and likely providing a greater survival advantage.[11] While snakes and spiders have been identified as predators of poison frog tadpoles, the maternally derived alkaloids, including pumiliotoxins, have been shown to be an effective deterrent against spider predation.[16]

Implications for Drug Development

The unique modulatory activity of this compound on voltage-gated ion channels makes it a valuable pharmacological tool for studying channel structure and function. Its selective and potent effects on insect ion channels could inspire the development of novel insecticides. Furthermore, understanding the molecular targets of PTX 251D may provide insights for the development of new therapeutic agents, for instance, by designing analogs with specific activities on mammalian ion channel subtypes implicated in various channelopathies. The enzymatic pathway responsible for the conversion of PTX 251D to aPTX 267A is also of interest for its potential applications in biocatalysis and synthetic chemistry.

Conclusion